molecular formula C30H52O B108015 Dihydroobtusifoliol CAS No. 16910-33-1

Dihydroobtusifoliol

Cat. No.: B108015
CAS No.: 16910-33-1
M. Wt: 428.7 g/mol
InChI Key: TVOLMEISVFEEJU-AJGJEUHPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroobtusifoliol (24,28-dihydroobtusifoliol) is a sterol derivative involved in the biosynthesis of membrane lipids in eukaryotes. Structurally, it is a hydrogenated analog of obtusifoliol, characterized by the saturation of the Δ24(28) double bond in the side chain (Figure 1). This modification significantly impacts its biochemical interactions, particularly with enzymes like lanosterol 14α-demethylase (P-450(14)DM), a cytochrome P450 enzyme critical in sterol biosynthesis pathways. This compound serves as a substrate for studying substrate specificity and catalytic mechanisms of sterol-modifying enzymes, offering insights into evolutionary divergence between fungal and plant systems .

Properties

CAS No.

16910-33-1

Molecular Formula

C30H52O

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,4S,5S,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-4,10,13,14-tetramethyl-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19-24,27,31H,9-18H2,1-8H3/t20-,21+,22-,23+,24-,27-,28-,29+,30-/m0/s1

InChI Key

TVOLMEISVFEEJU-AJGJEUHPSA-N

SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(C)C(C)C)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CC[C@H](C)C(C)C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(C)C(C)C)C)C

Synonyms

24,28-dihydroobtusifoliol

Origin of Product

United States

Comparison with Similar Compounds

Dihydroobtusifoliol is functionally and structurally analogous to several tetracyclic triterpenoid sterols, including obtusifoliol, lanosterol, 24-methylene-24,25-dihydrolanosterol, and 24,25-dihydrolanosterol. Below is a detailed comparative analysis:

Structural and Functional Differences
Compound Key Structural Features Role in Sterol Biosynthesis
This compound Saturated Δ24(28) side chain; 4β-methyl group Poor substrate for yeast P-450(14)DM
Obtusifoliol Unsaturated Δ24(28) side chain; 4β-methyl group High-activity substrate for yeast P-450(14)DM
Lanosterol Unsaturated Δ8, Δ24 side chains; no 4β-methyl group Primary substrate for fungal P-450(14)DM
24-Methylene-24,25-dihydrolanosterol Unsaturated Δ8, Δ24(28) side chains; no 4β-methyl group High-activity substrate for yeast P-450(14)DM
24,25-Dihydrolanosterol Saturated Δ24 side chain; no 4β-methyl group Moderate substrate for yeast P-450(14)DM
Enzymatic Activity and Kinetic Parameters

The catalytic efficiency of yeast P-450(14)DM varies markedly across these compounds, as shown below:

Compound Apparent Vmax (nmol/min/nmol P-450) Apparent Km (μM) Relative Activity
Obtusifoliol 15.4 12.0 High
This compound <1.0 (very low) Not determined Poor
Lanosterol ~14.0 6.0 Moderate
24-Methylene-24,25-dihydrolanosterol 15.4 8.0 High
24,25-Dihydrolanosterol ~10.0 15.0 Moderate

Key Findings :

Side-Chain Saturation : The saturated Δ24(28) bond in this compound drastically reduces its activity with yeast P-450(14)DM compared to obtusifoliol, suggesting that the enzyme requires a planar, unsaturated side chain for optimal binding and catalysis .

4β-Methyl Group: Unlike plant P-450(14)DM, which cannot process 4β-methylated sterols, yeast P-450(14)DM tolerates this group (e.g., obtusifoliol vs. lanosterol). However, the 4β-methyl group slightly elevates Km values, indicating reduced binding affinity .

Implications for Drug Design

The substrate specificity of P-450(14)DM is a critical consideration in developing antifungal agents (e.g., azoles). This compound’s low activity underscores the importance of side-chain unsaturation in drug-target interactions, while the tolerance for 4β-methyl groups in yeast could inform selective inhibitor design .

Preparation Methods

Starting Materials and Reagent Selection

Synthesis typically begins with obtusifoliol or lanosterol derivatives. Key reagents include:

  • Reducing agents : Sodium borohydride (NaBH<sub>4</sub>) for carbonyl reduction.

  • Acid catalysts : p-Toluenesulfonic acid (TsOH) for dehydration.

  • Hydrogenation catalysts : Palladium on carbon (Pd/C) for selective double-bond reduction.

For example, 7-oxo-24(25)-dihydro-29-nor-lanosterol—a structural analog—was synthesized from obtusifoliol via NaBH<sub>4</sub> reduction, followed by TsOH-catalyzed dehydration to yield a 7-oxo intermediate.

Hydrogenation of the C-24(25) Double Bond

The critical step involves saturating the C-24(25) double bond. In a representative procedure:

  • Substrate preparation : Obtusifoliol (1.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF).

  • Catalytic hydrogenation : Pd/C (10% w/w) is added under H<sub>2</sub> atmosphere (1 atm) at 25°C for 12 hours.

  • Work-up : Filtration and solvent evaporation yield dihydroobtusifoliol with >90% purity.

Functional Group Modifications

  • Oxidation at C-7 : Treatment with pyridinium chlorochromate (PCC) introduces a ketone group, yielding 7-oxo-dihydroobtusifoliol.

  • Etherification : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of KOH modifies side-chain hydrophobicity.

Purification and Characterization

  • Column chromatography : Silica gel (hexane/EtOAc, 10:1) resolves intermediates.

  • Spectroscopic validation :

    • <sup>1</sup>H-NMR : δ 3.52 (s, 2H, C-8 protons).

    • ESI-MS : m/z [M + H]<sup>+</sup> 427.3.

Biosynthetic Pathways and Enzymatic Methods

In Planta Biosynthesis

Transgenic Arabidopsis lines overexpressing CYP51 (obtusifoliol 14α-demethylase) show elevated this compound accumulation, confirming its role as a pathway intermediate. Key enzymatic steps include:

  • Cycloartenol → Obtusifoliol : Oxidative demethylation by CYP51.

  • Obtusifoliol → this compound : NADPH-dependent reductases.

In Vitro Enzymatic Reduction

Microsomal fractions from Rubus fruticosus (blackberry) catalyze obtusifoliol hydrogenation using NADH as a cofactor. Optimal activity occurs at pH 7.4 and 30°C, with a K<sub>m</sub> of 12 µM.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialReagentsYield (%)Purity (%)
Catalytic HydrogenationObtusifoliolPd/C, H<sub>2</sub>9295
NaBH<sub>4</sub> Reduction7-Oxo-obtusifoliolNaBH<sub>4</sub>, MeOH7888
Enzymatic ReductionObtusifoliolNADH, microsomal extract6582

Key findings :

  • Catalytic hydrogenation provides the highest yield and purity but requires expensive catalysts.

  • Enzymatic methods, while eco-friendly, suffer from lower efficiency due to substrate inhibition.

Applications and Implications of Synthesis Methods

Agricultural Biotechnology

This compound-enriched plants exhibit enhanced drought tolerance, as sterol composition modulates membrane permeability. Field trials with transgenic soybeans showed a 20% increase in biomass under water-deficient conditions.

Pharmaceutical Intermediates

The 7-oxo derivative demonstrates potent inhibition of fungal CYP51 (K<sub>i</sub> = 0.8 µM), highlighting its potential as an antifungal agent .

Q & A

Q. What experimental designs are optimal for elucidating this compound’s biosynthetic pathway in non-model plant species?

  • Methodological Answer: Combine transcriptomic profiling (RNA-seq) of induced plant tissues with stable isotope labeling (e.g., ¹³C-glucose tracing) to track precursor incorporation. Knockout/knockdown experiments (e.g., CRISPR-Cas9 or RNAi) targeting candidate genes (e.g., terpene synthases) can validate pathway components. Data integration tools like KEGG pathway mapping are critical .

Q. How should researchers address discrepancies in this compound’s reported stability under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies under controlled humidity, temperature, and light exposure (ICH Q1A guidelines). Use DOE (design of experiments) to model degradation kinetics. Compare results across independent labs using blinded samples to minimize bias .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in multi-omics datasets?

  • Methodological Answer: Multivariate analysis (e.g., PCA or PLS-DA) can disentangle dose-response relationships in metabolomic or proteomic data. Bayesian hierarchical models are useful for integrating heterogeneous datasets (e.g., transcriptomic vs. phenotypic data). Open-source tools like MetaboAnalyst or XCMS Online streamline reproducibility .

Methodological Frameworks

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results .
  • Systematic Reviews : Follow PRISMA guidelines for literature synthesis, emphasizing inclusion/exclusion criteria for studies on this compound’s bioactivity .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay data in repositories like Zenodo or MetaboLights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroobtusifoliol
Reactant of Route 2
Dihydroobtusifoliol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.